molecular formula C19H23N3O3 B2494027 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034579-00-3

3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2494027
CAS No.: 2034579-00-3
M. Wt: 341.411
InChI Key: HAQDWCVQFVDWPS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a pyrazin-2-yloxy group, and a piperidin-1-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.

    Introduction of the Pyrazin-2-yloxy Group: The intermediate is then reacted with pyrazin-2-ol under specific conditions to introduce the pyrazin-2-yloxy group.

    Formation of the Piperidin-1-yl Group: Finally, the compound is reacted with piperidine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-ol: A similar compound with a hydroxyl group instead of a ketone group.

    3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-amine: A similar compound with an amine group instead of a ketone group.

Uniqueness

3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-16-7-4-15(5-8-16)6-9-19(23)22-12-2-3-17(14-22)25-18-13-20-10-11-21-18/h4-5,7-8,10-11,13,17H,2-3,6,9,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQDWCVQFVDWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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